![molecular formula C10H22Cl2N2 B2675007 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride CAS No. 1779130-03-8](/img/structure/B2675007.png)
4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride
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Description
Synthesis Analysis
Piperidones, which include 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis
The molecular formula of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is C10H22Cl2N2 .Scientific Research Applications
Synthesis and Cyclization
The cyclization of primary aminyl radicals, including those related to piperidine structures, demonstrates the compound's role in forming pyrrolidine and/or piperidine products through efficient cyclization processes. This reaction pathway is significant for generating complex heterocycles, which are prevalent in natural products and pharmaceuticals (Liu et al., 2007).
Mannich Reaction and Heterocycle Synthesis
The Mannich reaction, involving the synthesis of N,S-containing heterocycles, highlights the use of piperidine derivatives in constructing complex molecular frameworks. This approach is instrumental in creating compounds with potential therapeutic applications, showcasing the compound's utility in medicinal chemistry (Dotsenko et al., 2012).
Enantioselective Synthesis
The enantioselective synthesis of chiral piperidines from acyclic amines, utilizing radical-mediated δ C-H cyanation, demonstrates the compound's importance in creating stereochemically complex structures. This methodology offers a robust route to asymmetric synthesis, critical for drug development and the synthesis of biologically active molecules (Zhang et al., 2019).
Aza-Prins Cyclization
The aza-Prins cyclization process, leading to the formation of six-membered azacycles, underscores the compound's role in synthesizing nitrogen-containing heterocycles. These structures are foundational in many natural products and pharmaceuticals, highlighting the compound's utility in diverse synthetic applications (Bolm et al., 2004).
properties
IUPAC Name |
4-(cyclobutylmethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-10(4-6-12-7-5-10)8-9-2-1-3-9;;/h9,12H,1-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPARSUNGOXSFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2(CCNCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride |
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